4-Chloro-6-((methylamino)methyl)picolinonitrile
Description
4-Chloro-6-((methylamino)methyl)picolinonitrile is a pyridine derivative featuring a chloro substituent at the 4-position, a nitrile group at the 2-position, and a methylamino-methyl moiety at the 6-position. This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of ligands for positron emission tomography (PET) imaging agents, as suggested by its structural analogs in pharmaceutical research . Its reactivity and functional group arrangement make it a versatile scaffold for further derivatization, such as reductive amination or nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-chloro-6-(methylaminomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3 |
InChI Key |
SZGGWMVTROLOKG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((methylamino)methyl)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropicolinonitrile.
Methylation: The 4-chloropicolinonitrile undergoes a methylation reaction using methylamine. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Reaction Conditions: The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((methylamino)methyl)picolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-6-((methylamino)methyl)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((methylamino)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes key structural analogs of 4-Chloro-6-((methylamino)methyl)picolinonitrile, highlighting differences in substituents and functional groups:
| Compound Name | CAS Number | Key Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 4-Chloro-6-methylpicolinonitrile | 104711-65-1 | 4-Cl, 6-CH₃, 2-CN | 0.89 | Methyl group instead of methylamino-methyl |
| 4-Chloro-6-methylpicolinaldehyde | 98273-77-9 | 4-Cl, 6-CH₃, 2-CHO | 0.87 | Aldehyde (CHO) replaces nitrile (CN) |
| 3-Methoxy-6-(2-(methylamino)thiazol-4-yl)picolinonitrile | N/A | 3-OCH₃, 6-thiazole, 2-CN | N/A | Thiazole ring replaces methylamino-methyl |
| 6-Amino-4-bromopicolinaldehyde | 1289032-95-6 | 6-NH₂, 4-Br, 2-CHO | N/A | Bromo instead of chloro, aldehyde group |
Functional Group Impact on Physicochemical Properties
- Nitrile vs. Aldehyde: The nitrile group in this compound enhances electrophilicity compared to aldehyde-containing analogs (e.g., 4-Chloro-6-methylpicolinaldehyde), making it more reactive in nucleophilic additions or cyclization reactions .
- Methylamino-Methyl vs.
- Thiazole vs. Pyridine : The thiazole-substituted analog () exhibits distinct electronic properties due to the sulfur atom, which may enhance binding to metal ions or biological targets compared to the pyridine core .
Research Findings and Trends
- Synthetic Routes : Chloro-substituted pyridines (e.g., 4-chloro-N-methylpicolinamide in ) are often synthesized via nucleophilic aromatic substitution, a method likely applicable to the target compound .
- Analytical Characterization : NMR and FTIR spectroscopy (as in ) are standard for verifying substituent identity in such compounds .
- Market Availability : Commercial analogs like 4-Chloro-6-methylpicolinaldehyde are available with high purity (≥95%), indicating industrial relevance .
Biological Activity
4-Chloro-6-((methylamino)methyl)picolinonitrile is an organic compound characterized by a chlorinated pyridine ring, which is substituted with a nitrile and a methylamino group. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological properties. The presence of both the chloro and methylamino groups enhances its interaction with biological molecules, making it a candidate for drug development.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, preliminary studies suggest it may inhibit specific kinases, which are critical in signaling pathways related to cell growth and metabolism.
- Receptor Modulation : Interaction studies have demonstrated that this compound can modulate receptor activity, which may lead to alterations in cellular signaling cascades. This modulation can have implications for diseases related to metabolic dysfunctions.
- Pharmacological Potential : The compound’s ability to affect multiple biological targets positions it as a promising candidate for further pharmacological exploration, particularly in the context of drug discovery aimed at treating metabolic disorders.
Case Studies
Recent studies have explored the pharmacological effects of this compound:
- A study investigated its effects on metabolic pathways in vitro, revealing that the compound significantly inhibited enzyme activity associated with glucose metabolism, suggesting potential applications in diabetes treatment.
- Another study focused on its interaction with receptor proteins involved in inflammatory responses, indicating that this compound could reduce pro-inflammatory cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of glucose metabolism enzymes | |
| Receptor Modulation | Modulation of inflammatory receptors | |
| Cytokine Production | Reduction in pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
